molecular formula C16H15ClFNO2 B2956948 2-Chloro-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]acetamide CAS No. 2411319-15-6

2-Chloro-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]acetamide

Cat. No.: B2956948
CAS No.: 2411319-15-6
M. Wt: 307.75
InChI Key: HONSBDMHQDETGD-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a fluoro group, and a phenoxy group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]acetamide typically involves the reaction of 3-fluoro-4-phenoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired acetamide compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine.

    Substitution: The chloro group can be substituted by nucleophiles, resulting in various derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The phenoxy group allows for binding to certain enzymes or receptors, while the chloro and fluoro groups enhance its reactivity and stability. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-Chloro-N-(2,2,2-trichloro-1-(3-(4-fluorophenyl)thioureido)ethyl)acetamide
  • 2-Chloro-N-(3-fluoro-1-hydroxy-1-(4-methylsulfonyl)phenyl-2-propanyl)acetamide

Comparison: Compared to these similar compounds, 2-Chloro-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]acetamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-11(19-16(20)10-17)12-7-8-15(14(18)9-12)21-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONSBDMHQDETGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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